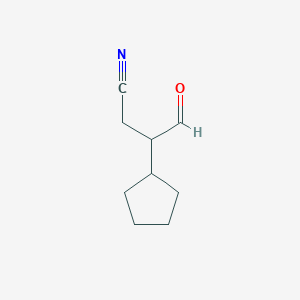

3-Cyclopentyl-4-oxobutanenitrile

CAS No.: 1439823-13-8

Cat. No.: VC2732143

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1439823-13-8 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 3-cyclopentyl-4-oxobutanenitrile |

| Standard InChI | InChI=1S/C9H13NO/c10-6-5-9(7-11)8-3-1-2-4-8/h7-9H,1-5H2 |

| Standard InChI Key | RACAKYNWTLGEKL-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(CC#N)C=O |

| Canonical SMILES | C1CCC(C1)C(CC#N)C=O |

Introduction

3-Cyclopentyl-4-oxobutanenitrile is a chemical compound characterized by its unique structure, featuring a cyclopentyl ring attached to a butanenitrile chain with a ketone functional group at the fourth position. This compound belongs to the category of nitriles, which are organic compounds containing a cyano group (-C≡N). The presence of the ketone functional group further classifies it as an α-cyano ketone.

Synthesis Methods

The synthesis of 3-Cyclopentyl-4-oxobutanenitrile can be achieved through several methods, commonly involving the reaction of cyclopentyl derivatives with appropriate nitriles and carbonyl compounds. One notable method includes the reaction of cyclopentanone with acrylonitrile under basic conditions, followed by subsequent transformations to introduce the cyano group.

Chemical Reactivity

This compound can undergo various reactions typical of α-cyano ketones, including nucleophilic additions and cycloadditions. These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.

Potential Applications

3-Cyclopentyl-4-oxobutanenitrile has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that compounds similar to 3-Cyclopentyl-4-oxobutanenitrile exhibit antiproliferative activity against various cancer cell lines. They can induce mitotic arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents. Additionally, these compounds have demonstrated significant antioxidant activity, which may help mitigate oxidative stress in biological systems.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in breast cancer cell lines at concentrations >10 µM. |

| Antioxidant Activity | Exhibited DPPH inhibition rates comparable to standard antioxidants. |

| Cellular Mechanisms | Altered metabolic profiles in treated cells, indicating a shift towards apoptosis pathways. |

Spectroscopic Analysis

The structural integrity and purity of 3-Cyclopentyl-4-oxobutanenitrile can be confirmed using spectroscopic analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume